ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate
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Description
Ethyl 4-[(9H-purin-6-ylamino)methyl]benzoate is a useful research compound. Its molecular formula is C15H15N5O2 and its molecular weight is 297.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 297.12257474 g/mol and the complexity rating of the compound is 373. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Compounds with similar structures have been found to inhibit phosphoinositide 3-kinase (pi3k) . PI3K is a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which makes it a potential target for therapeutic interventions .
Mode of Action
Based on its structural similarity to other purine derivatives, it may interact with its target through hydrogen bonding and hydrophobic interactions . The purine moiety could potentially bind to the ATP-binding pocket of enzymes, thereby inhibiting their activity .
Biochemical Pathways
If it indeed targets PI3K as suggested, it could impact the PI3K/AKT/mTOR pathway, which plays a crucial role in cell cycle progression, growth, and survival .
Pharmacokinetics
Its solubility in dmso and water suggests that it could be well-absorbed and distributed in the body .
Result of Action
If it acts as a PI3K inhibitor, it could potentially induce cell cycle arrest and apoptosis, thereby inhibiting the growth of cancer cells .
Action Environment
Factors such as ph, temperature, and the presence of other molecules could potentially affect its stability and activity .
Properties
IUPAC Name |
ethyl 4-[(7H-purin-6-ylamino)methyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-2-22-15(21)11-5-3-10(4-6-11)7-16-13-12-14(18-8-17-12)20-9-19-13/h3-6,8-9H,2,7H2,1H3,(H2,16,17,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOTURRLECMZQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)CNC2=NC=NC3=C2NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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